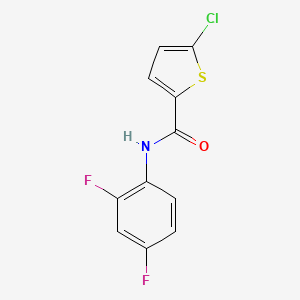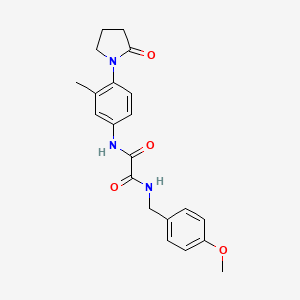
2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that features both an oxetane ring and a tetrahydroisoquinoline moiety The oxetane ring is a four-membered cyclic ether, known for its ring strain and reactivity, while the tetrahydroisoquinoline structure is a bicyclic compound that is often found in natural products and pharmaceuticals
Mecanismo De Acción
Target of Action
Oxetane-containing compounds have been employed to improve drugs’ physicochemical properties . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials .
Mode of Action
Oxetane is an electron-withdrawing group, it reduces the basicity of its adjacent nitrogen atom and the subtle modulation of the basicity may lower the drug’s overall lipophilicity .
Biochemical Pathways
Oxetane-containing drugs have been known to disrupt protein microtubule functions in the cell which pull apart the chromosomes before cell division (mitosis) .
Pharmacokinetics
Oxetane is more metabolically stable and lipophilicity neutral . Since oxetane is an electron-withdrawing group, it reduces the basicity of its adjacent nitrogen atom and the subtle modulation of the basicity may lower the drug’s overall lipophilicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin, to form the oxetane ring . This can be achieved through various cyclization reactions, including intramolecular etherification and electrophilic halocyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline moiety.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can yield diols or ketones, while nucleophilic substitution can lead to the formation of various substituted tetrahydroisoquinoline derivatives .
Aplicaciones Científicas De Investigación
2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Biology: It serves as a probe to study biological processes involving oxetane and tetrahydroisoquinoline structures.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine derivatives: These compounds also contain a four-membered ring but with a nitrogen atom instead of oxygen.
Other oxetane derivatives: Compounds with different substituents on the oxetane ring can have varying reactivity and applications.
Tetrahydroisoquinoline derivatives: These compounds share the bicyclic structure but may have different substituents that alter their chemical and biological properties.
Uniqueness
2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the combination of the oxetane and tetrahydroisoquinoline structures in a single molecule.
Propiedades
IUPAC Name |
2-(oxetan-3-yl)-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-4-11-7-13(12-8-14-9-12)6-5-10(11)3-1;/h1-4,12H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKLVKMTBNHOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3COC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879315.png)
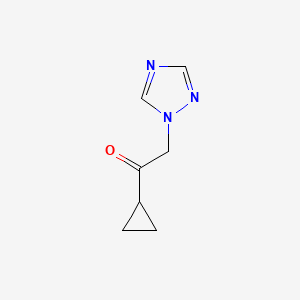
![4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2879319.png)
![2-{[1,1'-biphenyl]-4-yloxy}-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one](/img/structure/B2879321.png)

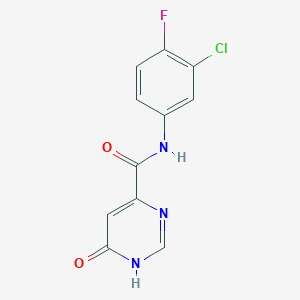
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2879325.png)
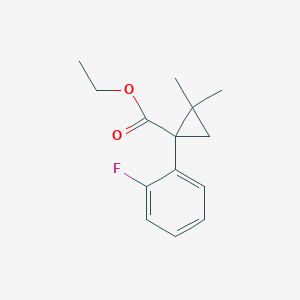
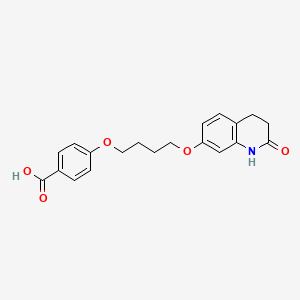
![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine](/img/structure/B2879329.png)
